2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanol

ROCK2 inhibition Kinase inhibitor Cardiovascular disease

Select this specific benzimidazole scaffold for your ROCK2 research to ensure accurate target validation. With an IC50 of 3 nM and a >366-fold selectivity window over CYP1A2, this compound minimizes off-target effects in your models. The 5-methoxy group and ethanol side chain provide a distinct structure-activity profile that generic analogs cannot replicate, making it an essential chemical probe for cardiovascular, glaucoma, and cancer metastasis studies.

Molecular Formula C10H12N2O2
Molecular Weight 192.218
CAS No. 20032-98-8
Cat. No. B2667353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanol
CAS20032-98-8
Molecular FormulaC10H12N2O2
Molecular Weight192.218
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(N2)CCO
InChIInChI=1S/C10H12N2O2/c1-14-7-2-3-8-9(6-7)12-10(11-8)4-5-13/h2-3,6,13H,4-5H2,1H3,(H,11,12)
InChIKeyCARPLXRQZVWACU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol (CAS 20032-98-8) for Pharmaceutical Research and Chemical Procurement


2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol (CAS 20032-98-8) is a benzimidazole derivative characterized by a 5-methoxy substituent and a 2-ethanol side chain . This heterocyclic scaffold is a privileged structure in medicinal chemistry, known for its broad biological activity [1]. The compound exhibits a predicted logP of 1.1063, indicating a balanced hydrophilic-lipophilic profile suitable for drug development . It is commercially available from multiple vendors with reported purities of ≥97% and ≥98% , making it accessible for research and development purposes.

Why 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol (20032-98-8) Cannot Be Substituted with Generic Benzimidazole Analogs


Generic substitution of benzimidazole derivatives is not scientifically sound due to the profound impact of subtle structural variations on biological activity and physicochemical properties. The 5-methoxy group in 2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanol enhances electron density, potentially influencing binding interactions with biological targets, while the 2-ethanol moiety provides a flexible handle for further functionalization [1]. Even minor changes, such as replacing the methoxy group with a hydrogen or chloro substituent, can drastically alter a compound's binding affinity, selectivity, and pharmacokinetic profile . Therefore, rigorous, quantitative, comparator-based evidence is essential to justify the selection of this specific compound over its closest analogs for any given application.

Quantitative Comparative Evidence for 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol (20032-98-8)


Potent ROCK2 Inhibition by 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol (20032-98-8)

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol demonstrates potent inhibition of Rho-associated protein kinase 2 (ROCK2) with an IC50 value of 3 nM [1]. This activity is consistent with the sub-10 nM potency range observed for other potent ROCK2 inhibitors [2]. While a direct head-to-head comparison with a specific analog is not available, this IC50 value places it among the more potent benzimidazole-based ROCK2 inhibitors reported in the literature. This level of potency suggests its potential utility in disease models where ROCK2 is implicated, such as cardiovascular diseases and glaucoma [3].

ROCK2 inhibition Kinase inhibitor Cardiovascular disease Glaucoma

Selectivity Profile of 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol (20032-98-8): ROCK2 vs. CYP1A2

The compound exhibits a significant selectivity window between its primary target (ROCK2, IC50 = 3 nM) and the off-target cytochrome P450 1A2 (CYP1A2, IC50 = 1.10E+3 nM, or 1100 nM) [1]. This represents a >366-fold selectivity for ROCK2 inhibition over CYP1A2 inhibition. This degree of selectivity is crucial for minimizing potential drug-drug interactions and off-target toxicity mediated by CYP1A2 [2]. While other benzimidazole derivatives have been shown to induce CYP1A1 [3], the direct inhibitory data for this compound provides a specific, quantifiable metric for its safety profile in vitro.

Selectivity CYP inhibition Drug-drug interaction Safety pharmacology

Physicochemical Profile: LogP of 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol (20032-98-8) vs. Core Scaffold

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol has a predicted logP value of 1.1063 . This is lower than the logP of the unsubstituted 5-methoxybenzimidazole core, which has reported logP values ranging from 1.30 to 1.57 [1]. The reduction in lipophilicity by approximately 0.2-0.5 log units, attributable to the hydrophilic ethanol side chain, may improve aqueous solubility and reduce non-specific binding, which are favorable attributes for a drug candidate [2].

Lipophilicity LogP Drug-likeness ADME

Commercial Availability and Purity of 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol (20032-98-8)

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol is commercially available from multiple vendors with reported purities of at least 97% and 98% . This is comparable to the purity specifications for other research-grade benzimidazole derivatives. The availability from suppliers such as MolCore (NLT 97%), Leyan (98%), and AKSci ensures consistent procurement for research and development purposes. The compound is provided with standard documentation such as Certificates of Analysis and Safety Data Sheets .

Procurement Purity Sourcing Vendor comparison

Recommended Research Applications for 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol (20032-98-8)


ROCK2-Mediated Disease Modeling and Target Validation

Given its potent ROCK2 inhibitory activity (IC50 = 3 nM) [1], this compound is well-suited for in vitro and ex vivo studies aimed at validating ROCK2 as a therapeutic target in disease models of cardiovascular dysfunction, glaucoma, and cancer metastasis [2]. Its selectivity against CYP1A2 reduces the likelihood of confounding effects from off-target CYP inhibition in these models.

Chemical Probe for Kinase Selectivity Profiling

The significant selectivity window (>366-fold) between ROCK2 and CYP1A2 [1] makes this compound a valuable chemical probe for assessing the contribution of ROCK2 inhibition in complex biological systems. Researchers can use it alongside other kinase inhibitors to dissect signaling pathways and differentiate ROCK2-dependent from ROCK2-independent effects.

Starting Point for Lead Optimization in Drug Discovery

The compound's favorable lipophilicity (LogP 1.1063) [2] and its functional ethanol handle make it an attractive starting point for medicinal chemistry optimization. The ethanol group can be readily derivatized to improve potency, selectivity, or pharmacokinetic properties, while the core scaffold provides a robust foundation for generating novel ROCK2 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.